8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(BIS(2-HO-ET)AMINO)-3-ME-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including bis(2-hydroxyethyl)amino, methyl, and phenylethyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(BIS(2-HO-ET)AMINO)-3-ME-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic synthesis. One common route starts with the preparation of the purine core, followed by the introduction of the bis(2-hydroxyethyl)amino group, methyl group, and phenylethyl group through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(BIS(2-HO-ET)AMINO)-3-ME-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The functional groups on the purine core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions such as reflux or room temperature, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
8-(BIS(2-HO-ET)AMINO)-3-ME-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(BIS(2-HO-ET)AMINO)-3-ME-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, with similar stimulant properties.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.
Uniqueness
8-(BIS(2-HO-ET)AMINO)-3-ME-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike caffeine, theobromine, and theophylline, this compound has a bis(2-hydroxyethyl)amino group and a phenylethyl group, which may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C18H23N5O4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H23N5O4/c1-21-15-14(16(26)20-18(21)27)23(8-7-13-5-3-2-4-6-13)17(19-15)22(9-11-24)10-12-25/h2-6,24-25H,7-12H2,1H3,(H,20,26,27) |
InChI Key |
WDCOTWRPVWQZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CCO)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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